N-Ethylglycine
Overview
Description
N-Ethylglycine is a N-alkylglycine and a tautomer of a N-ethylglycine zwitterion . It is a natural product found in Pogostemon cablin .
Synthesis Analysis
N-Ethylglycine is an amino acid derivative that undergoes a two-step synthesis from glycine and ethyl bromide . A green synthesis of some new N-substituted glycine derivatives has also been reported .
Molecular Structure Analysis
The molecular formula of N-Ethylglycine is C4H9NO2 . Its IUPAC name is 2-(ethylamino)acetic acid . The InChI is 1S/C4H9NO2/c1-2-5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7) and the Canonical SMILES is CCNCC(=O)O .
Physical And Chemical Properties Analysis
The molecular weight of N-Ethylglycine is 103.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 .
Scientific Research Applications
1. Fermentative Production in Biotechnology
N-Ethylglycine has been demonstrated to be produced fermentatively using a recombinant Corynebacterium glutamicum strain. This method, which uses a mutant of imine reductase DpkA from Pseudomonas putida, represents a significant advancement in the biotechnological production of N-alkylated glycine derivatives. Such a production method is vital for the large-scale creation of these compounds, which have potential applications in various industries, including pharmaceuticals and detergents (Mindt et al., 2019).
2. Polymerization and Material Science
N-Ethylglycine N-thiocarboxyanhydride (NNTA) has been successfully polymerized using primary amines, demonstrating its applicability in material science. Controlled polymerizations of N-ethylglycine NTA have shown potential for synthesizing polypeptoids with controllable polymerization, indicating its use in creating novel materials with specific characteristics (Tao et al., 2017).
3. Genetically Encoded Fluorescent Amino Acid
N-Ethylglycine has been used to create a genetically encoded fluorescent amino acid, l-(7-hydroxycoumarin-4-yl) ethylglycine. This development is significant in biochemistry and molecular biology, providing a novel probe for studying protein localization, conformation changes, and protein-protein interactions (Wang et al., 2006).
4. Use in Synthesis of Peptides
N-Ethylglycine has been employed in the synthesis of peptides, particularly in the formation of N-2-carboxamidoethylglycine, an isomer of glutamine. This application is crucial in peptide synthesis, contributing to the development of new peptides for various biomedical applications (Stewart, 1971).
5. Applications in Plant Physiology
Research has demonstrated the role of compounds related to N-ethylglycine, such as aminoethoxyvinylglyccine (AVG), in plant physiology. AVG, an ethylene biosynthesis inhibitor, has been shown to modify plant growth and development, including influencing the ripening process in fruits and the regulation of nutrient uptake in plants. These findings are important for agricultural sciences, offering potential strategies for improving crop yields and quality (Leblanc et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-(ethylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIGGYHFMKJNKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311675 | |
Record name | N-Ethylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylglycine | |
CAS RN |
627-01-0 | |
Record name | N-Ethylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 627-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Ethylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Ethylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041945 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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